Enantioselective 5-HT₆ and 5-HT₇ Receptor Binding: (S)- vs. (R)-Clorotepine
At the serotonin 5-HT₆ receptor, (S)-(+)-clorotepine exhibits a Ki of 0.41 nM, whereas (R)-(−)-clorotepine shows a Ki of 17.7 nM—a 43.2-fold difference in binding affinity. At the 5-HT₇ receptor, the Ki values are 0.38 nM and 1.3 nM, respectively, representing a 3.4-fold enantiomeric preference for the (S)-form . These measurements were derived from radioligand displacement assays using cloned human receptors. In contrast, at D-1, 5-HT₂, and α₁-adrenoceptors, both enantiomers are reported to be equipotent [1].
| Evidence Dimension | Receptor binding affinity (Ki) at 5-HT₆ and 5-HT₇ receptors |
|---|---|
| Target Compound Data | (S)-(+)-clorotepine: 5-HT₆ Ki = 0.41 nM; 5-HT₇ Ki = 0.38 nM |
| Comparator Or Baseline | (R)-(−)-clorotepine: 5-HT₆ Ki = 17.7 nM; 5-HT₇ Ki = 1.3 nM |
| Quantified Difference | 5-HT₆: 43.2-fold higher affinity for (S)-form; 5-HT₇: 3.4-fold higher affinity for (S)-form |
| Conditions | Radioligand displacement binding assays using cloned human receptors expressed in heterologous cell systems |
Why This Matters
The exceptionally high 5-HT₆ affinity of the (S)-enantiomer (sub-nanomolar Ki) is relevant for studies targeting serotonergic modulation in cognition and antipsychotic mechanism research, where even minor contamination with the (R)-form would drastically alter the apparent binding profile.
- [1] Bøgesø KP, Liljefors T, Arnt J, Hyttel J, Pedersen H. Octoclothepin enantiomers. A reinvestigation of their biochemical and pharmacological activity in relation to a new receptor-interaction model for dopamine D-2 receptor antagonists. J Med Chem. 1991;34(7):2023-2030. doi:10.1021/jm00111a015. PMID: 1676758. View Source
